Diethyl 2-isopropyl-2-propylmalonate
Overview
Description
Diethyl 2-isopropyl-2-propylmalonate is not directly mentioned in the provided papers. However, the papers discuss various diethyl malonate derivatives, which are structurally related compounds. These derivatives are used as intermediates in the synthesis of a wide range of chemical compounds, including heterocyclic systems, anticancer drugs, and macrocycles .
Synthesis Analysis
The synthesis of diethyl malonate derivatives is a key focus in several studies. For instance, diethyl 2-fluoromalonate ester serves as a building block for synthesizing fluorinated aromatic compounds through nucleophilic aromatic substitution reactions . Another study describes the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, which is an important intermediate for small molecule anticancer drugs, using a two-step process with a total yield of 83.3% . Additionally, diethyl malonate is used in the template synthesis of tetra-aza macrocycles, showcasing its versatility as a reactant .
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives is analyzed in several papers. For example, diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit different crystal systems and hydrogen bonding patterns, which affect their supramolecular architecture . The conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate are studied in both solid and solution states, providing insights into the diastereotopic characteristics of these compounds .
Chemical Reactions Analysis
The reactivity of diethyl malonate derivatives is explored through various chemical reactions. Diethyl N,N-dimethylaminomethylenemalonate reacts with different nucleophiles to form fused heterocyclic systems . The azomethine ylide formed from diethyl aminomalonate undergoes 1,3-dipolar cycloadditions, yielding mixtures of regioisomers . These studies demonstrate the potential of diethyl malonate derivatives to engage in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate derivatives are crucial for their application in synthesis. The papers suggest that these compounds have significant potential as intermediates due to their reactivity and the ability to form stable structures with desirable properties . For example, the solubility and crystalline structure of these compounds can influence their use in pharmaceutical synthesis and materials science.
Scientific Research Applications
1. Synthesis of Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives
Diethyl 2-fluoromalonate ester, a derivative of Diethyl 2-isopropyl-2-propylmalonate, is used as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This process involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by decarboxylation, esterification, and reductive cyclization processes (Harsanyi et al., 2014).
2. Batch-to-Continuous Process Design for Claisen Ester Condensation
Diethyl 2-ethyl-2-phenylmalonate synthesis, a related compound, is used in a novel reactor and process for the industrial production of diethyl 2-ethyl-2-phenylmalonate. This process enables continuous operation, significantly reducing the time and energy consumption compared to batch operations (Zhao et al., 2020).
3. Manufacturable Synthesis of Valproic Acid Conjugates
Diethyl propylmalonate, closely related to Diethyl 2-isopropyl-2-propylmalonate, is used in the efficient synthesis of a chemiluminescent valproic acid conjugate. This demonstrates the potential of such compounds in the preparation of pharmaceutical derivatives (Grote & Chen, 2014).
4. Synthesis of Arylglycines
Diethyl N-Boc-iminomalonate, a derivative, serves as a reactive electrophilic glycine equivalent in the synthesis of aryl N-Boc-aminomalonates and arylglycines, showcasing its role in complex organic synthesis (Calí & Begtrup, 2004).
5. Schiff-base Template Synthesis of Tetra-aza Macrocycles
Diethylmalonate acts as an efficient locking fragment in the Cu II directed synthesis of 14-membered tetra-aza-macrocycles. This illustrates its utility in macrocyclic chemistry and coordination compounds (Fabbrizzi et al., 1996).
6. Synthesis of Novel Electron Donors for Propylene Polymerization
Diethyl malonate is used in synthesizing electron donors, which are subsequently applied to propylene polymerization. This highlights its potential in materials science and polymer chemistry (Guo et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-propan-2-yl-2-propylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOXHBRNNXYCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)C)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344756 | |
Record name | Diethyl 2-isopropyl-2-propylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-isopropyl-2-propylmalonate | |
CAS RN |
62391-98-4 | |
Record name | Diethyl 2-isopropyl-2-propylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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